Cas no 1803874-59-0 (Methyl 2-fluorothiazole-4-acetate)

Methyl 2-fluorothiazole-4-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 2-fluorothiazole-4-acetate
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- インチ: 1S/C6H6FNO2S/c1-10-5(9)2-4-3-11-6(7)8-4/h3H,2H2,1H3
- InChIKey: VRDDXSFJJIOXCA-UHFFFAOYSA-N
- SMILES: S1C(=NC(=C1)CC(=O)OC)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 156
- トポロジー分子極性表面積: 67.4
- XLogP3: 1.2
Methyl 2-fluorothiazole-4-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A059000346-250mg |
Methyl 2-fluorothiazole-4-acetate |
1803874-59-0 | 98% | 250mg |
$702.85 | 2022-04-02 | |
Alichem | A059000346-1g |
Methyl 2-fluorothiazole-4-acetate |
1803874-59-0 | 98% | 1g |
$1,992.35 | 2022-04-02 | |
Alichem | A059000346-500mg |
Methyl 2-fluorothiazole-4-acetate |
1803874-59-0 | 98% | 500mg |
$1,044.92 | 2022-04-02 |
Methyl 2-fluorothiazole-4-acetate 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
Methyl 2-fluorothiazole-4-acetateに関する追加情報
Methyl 2-Fluorothiazole-4-Acetate: A Comprehensive Overview
Methyl 2-fluorothiazole-4-acetate, identified by the CAS registry number 1803874-59-0, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound belongs to the class of thiazole derivatives, which are widely studied for their diverse biological activities and synthetic versatility. The structure of Methyl 2-fluorothiazole-4-acetate consists of a thiazole ring substituted with a fluorine atom at position 2 and an acetate group at position 4, making it a valuable intermediate in organic synthesis.
The synthesis of Methyl 2-fluorothiazole-4-acetate typically involves multi-step reactions, often starting from simpler precursors such as thiols or thioamides. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to this compound, reducing production costs and improving yields. Researchers have also explored the use of microwave-assisted synthesis and catalytic systems to optimize the reaction conditions, highlighting the compound's adaptability in modern chemical processes.
Methyl 2-fluorothiazole-4-acetate has been extensively studied for its biological activity. In vitro studies have demonstrated its potential as an antimicrobial agent, particularly against Gram-positive bacteria and certain fungal strains. The fluorine substitution at position 2 plays a crucial role in enhancing the compound's bioactivity by altering its electronic properties and molecular interactions. Additionally, this compound has shown promise in anti-inflammatory assays, suggesting its potential application in the development of novel therapeutic agents.
Recent research has also focused on the use of Methyl 2-fluorothiazole-4-acetate as a building block in drug discovery. Its thiazole core is known for its ability to interact with various biological targets, including protein kinases and G-protein coupled receptors (GPCRs). By modifying the substituents on the thiazole ring, scientists have been able to design molecules with improved pharmacokinetic profiles and enhanced selectivity for specific targets.
The application of Methyl 2-fluorothiazole-4-acetate extends beyond pharmacology into materials science. Its ability to form stable coordination complexes with metal ions has made it a valuable ligand in the synthesis of metal-organic frameworks (MOFs) and other advanced materials. These materials exhibit unique properties such as high surface area and tunable pore sizes, making them suitable for gas storage, catalysis, and sensing applications.
In terms of environmental impact, studies have been conducted to assess the biodegradability and toxicity of Methyl 2-fluorothiazole-4-acetate. Initial findings suggest that the compound undergoes moderate biodegradation under aerobic conditions, with microbial communities playing a significant role in its transformation. However, further research is required to fully understand its environmental fate and potential risks.
The commercial availability of Methyl 2-fluorothiazole-4-acetate has increased due to its growing demand in both academic and industrial settings. Several chemical suppliers now offer this compound at competitive prices, catering to researchers across various disciplines. Its accessibility has further facilitated its exploration in diverse fields such as agrochemicals, diagnostics, and nanotechnology.
In conclusion, Methyl 2-fluorothiazole-4-acetate (CAS No. 1803874-59-0) is a versatile compound with a wide range of applications across multiple domains. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as an important molecule in contemporary chemical research. As ongoing studies continue to uncover new potentials for this compound, it is likely to play an increasingly significant role in both academic and industrial settings.
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